1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine
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Overview
Description
1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 2,4,5-trichlorobenzenesulfonyl group. The molecular formula of this compound is C17H14Cl3N2O2S, and it has a molecular weight of 473.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the reaction of 1-phenylpiperazine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The phenyl and piperazine rings can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,5-Trichlorobenzenesulfonyl)-4-(3-trifluoromethylphenyl)piperazine
- 2,4,5-Trichlorobenzenesulfonyl chloride
- 1-Phenylpiperazine
Uniqueness
1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trichlorobenzenesulfonyl group enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-phenyl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O2S/c17-13-10-15(19)16(11-14(13)18)24(22,23)21-8-6-20(7-9-21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBHQXDJXYQQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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